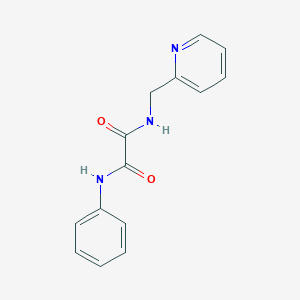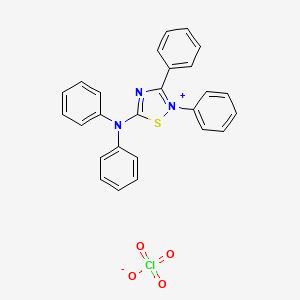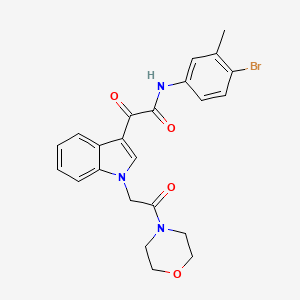
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of azetidine and isoquinoline and has been synthesized using different methods.
作用機序
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is not fully understood. However, studies have suggested that the compound exerts its activity by inhibiting specific enzymes and receptors. For example, it has been found to inhibit acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which is beneficial in the treatment of various diseases. It has also been found to exhibit anti-inflammatory activity, which can help in the treatment of inflammatory diseases. Furthermore, it has been found to exhibit neuroprotective activity, which is beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its ability to inhibit specific enzymes and receptors, which can help in the development of new drugs. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain large quantities for experiments.
将来の方向性
Several future directions can be explored in the study of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone. One of the directions is the development of new drugs based on the compound. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Furthermore, the mechanism of action of the compound can be further explored to understand its full potential in the treatment of various diseases.
合成法
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone has been reported in several studies. One of the commonly used methods involves the reaction of 3-azetidinone with 2-chloroisoquinoline in the presence of a base and a palladium catalyst. Another method involves the reaction of isoquinoline with 3-(bromomethyl)azetidine in the presence of a base and a palladium catalyst. The yield of the compound varies depending on the method used.
科学的研究の応用
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone has been studied for its potential applications in various fields. One of the significant applications is in the development of new drugs. Several studies have reported that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit inhibitory activity against specific enzymes and receptors that are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-isoquinolin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-7-10-8-17(9-10)14(18)13-12-4-2-1-3-11(12)5-6-16-13/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYPYAUCYRUCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)

![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)



![3-butyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861388.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2861391.png)